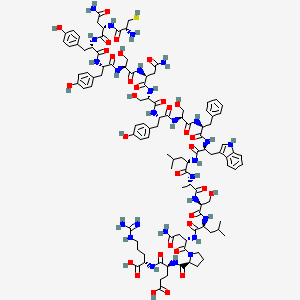
2-Hydroxytetracosanoic acid ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxytetracosanoic acid ethyl ester is a fatty acid ester compound with the molecular formula C26H52O3. It is a derivative of tetracosanoic acid, also known as lignoceric acid, which is a saturated fatty acid. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.
Mecanismo De Acción
Target of Action
It is classified as a fatty acid compound , which suggests that it may interact with various enzymes and receptors involved in lipid metabolism and signaling.
Mode of Action
As an ester, it can undergo hydrolysis under acidic or basic conditions . This process involves the nucleophilic addition of a hydroxide ion at the carbonyl carbon to give a tetrahedral alkoxide intermediate . The carbonyl bond is then reformed along with the elimination of an alkoxide (-OR) leaving group, yielding a carboxylic acid .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Hydroxytetracosanoic acid ethyl ester. For instance, the compound’s stability can be affected by storage conditions . It is recommended to avoid repeated freeze and thaw cycles . Additionally, the compound’s efficacy and action could be influenced by factors such as pH and temperature, which can affect processes like ester hydrolysis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Hydroxytetracosanoic acid ethyl ester can be synthesized through the esterification of 2-hydroxytetracosanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Hydroxytetracosanoic acid ethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 2-hydroxytetracosanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride is commonly used as a reducing agent for the reduction of esters to alcohols.
Transesterification: This reaction can be catalyzed by acids, bases, or enzymes, depending on the desired reaction conditions.
Major Products Formed
Hydrolysis: 2-Hydroxytetracosanoic acid and ethanol.
Reduction: 2-Hydroxytetracosanol.
Transesterification: Various esters depending on the alcohol used in the reaction.
Aplicaciones Científicas De Investigación
2-Hydroxytetracosanoic acid ethyl ester has several applications in scientific research:
Comparación Con Compuestos Similares
2-Hydroxytetracosanoic acid ethyl ester can be compared with other fatty acid esters, such as:
Ethyl palmitate: An ester of palmitic acid, commonly used in cosmetics and pharmaceuticals.
Ethyl stearate: An ester of stearic acid, used as a lubricant and in the production of plastics.
Ethyl oleate: An ester of oleic acid, used as a solvent and in the formulation of injectable drugs.
The uniqueness of this compound lies in its long carbon chain and the presence of a hydroxyl group, which imparts distinct chemical and physical properties compared to other fatty acid esters .
Propiedades
IUPAC Name |
ethyl 2-hydroxytetracosanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(27)26(28)29-4-2/h25,27H,3-24H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNIPTMIZKFSVOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 5-bromo-2-(bromomethyl)-1-(phenylsulfonyl)-, methyl ester](/img/structure/B598503.png)







